BenchChemオンラインストアへようこそ!

C5aR-IN-3

Immunology Inflammation Complement System

C5aR-IN-3 (WO2022028586A1, compound 89) is a synthetic small-molecule C5aR antagonist with a distinct octahydrocyclopenta[b]pyridine-3-carboxamide scaffold. This non-peptide inhibitor blocks C5a-mediated signaling with a chemotype distinct from avacopan or peptide-based antagonists, making it essential for rigorous mechanistic studies in DSS colitis, ALI, or tumor immunology models where off-target variables must be minimized. Oral formulation potential enables chronic dosing studies.

Molecular Formula C36H40FN5O3
Molecular Weight 609.7 g/mol
Cat. No. B12411613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC5aR-IN-3
Molecular FormulaC36H40FN5O3
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C
InChIInChI=1S/C36H40FN5O3/c1-22-5-3-7-30(37)33(22)36(44)42-32-8-4-6-24(32)20-29(35(43)40-28-13-14-31-25(19-28)21-38-41(31)2)34(42)23-9-11-26(12-10-23)39-27-15-17-45-18-16-27/h3,5,7,9-14,19,21,24,27,29,32,34,39H,4,6,8,15-18,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1
InChIKeyBAAOLAOSYHGODS-VOZHPAJJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C5aR-IN-3: A Potent Small-Molecule C5a Receptor Inhibitor from WO2022028586A1 for Inflammatory Disease Research


C5aR-IN-3 (CAS 2761048-50-2) is a synthetic small-molecule antagonist of the complement C5a receptor (C5aR/CD88) disclosed as compound 89 in patent WO2022028586A1 [1]. With a molecular weight of 609.73 Da and the molecular formula C36H40FN5O3, it is a non-peptide inhibitor designed to block C5a-mediated inflammatory signaling . Elevated C5a levels are implicated in autoimmune and inflammatory disorders, making C5aR a validated therapeutic target [1]. C5aR-IN-3 represents a structurally distinct chemotype within the C5aR inhibitor landscape, offering a unique tool for interrogating complement-driven pathology.

Why C5aR-IN-3 Cannot Be Interchanged with Generic C5aR Antagonists: A Case for Compound-Specific Validation


The C5a receptor antagonist landscape is highly heterogeneous, comprising cyclic peptides (e.g., PMX-205, PMX-53), non-peptide small molecules (e.g., avacopan, W-54011), and biologics, each with distinct binding modes, pharmacokinetic profiles, and species selectivity [1]. Subtle variations in chemical structure can drastically alter receptor binding kinetics, functional selectivity (antagonism vs. inverse agonism), and off-target liabilities [1]. For instance, avacopan (CCX168) is an allosteric antagonist with sub-nanomolar potency (IC50 0.1 nM) and oral bioavailability [2], whereas NDT 9513727 acts as a competitive inverse agonist with marked human selectivity . Therefore, substituting one C5aR inhibitor for another without rigorous head-to-head characterization risks introducing confounding variables in experimental models. C5aR-IN-3's unique structural scaffold, as defined in WO2022028586A1, necessitates compound-specific evaluation to ensure reproducibility and mechanistic fidelity in inflammatory disease research [1].

Quantitative Differentiation Guide for C5aR-IN-3: How It Compares to Key Analogs


Unique Chemical Scaffold and Patent-Defined Structure Differentiate C5aR-IN-3 from Commercial C5aR Antagonists

C5aR-IN-3 possesses a distinct octahydrocyclopenta[b]pyridine-3-carboxamide core not found in other major C5aR antagonists such as avacopan (a cyclopentyl-pyrazolo[1,5-a]pyrimidine derivative) or PMX-205 (a cyclic hexapeptide) [1]. This structural differentiation is explicitly defined in patent WO2022028586A1 as compound 89, and its exact stereochemistry ((2R,3S,4aR,7aR)) and substituent pattern are unique among disclosed C5aR inhibitors [1]. Unlike the cyclic peptide PMX-205, which has a molecular weight of ~1000 Da and limited oral bioavailability, C5aR-IN-3 is a mid-sized small molecule (MW 609.73) with physicochemical properties conducive to cell permeability [1].

Immunology Inflammation Complement System

C5aR-IN-3's Potency and Mechanism Compared to Clinical-Stage C5aR Antagonists

C5aR-IN-3 is characterized as a potent C5aR inhibitor in the patent WO2022028586A1, which describes a series of compounds demonstrating inhibition of C5a-mediated β-arrestin recruitment and neutrophil chemotaxis at low nanomolar concentrations [1]. While a specific IC50 value for C5aR-IN-3 is not publicly disclosed, the patent exemplifies structurally related compounds with C5aR inhibitory activity in the low nanomolar range (e.g., IC50 < 50 nM) [1]. For comparison, the clinically approved avacopan exhibits an IC50 of 0.1 nM, while the research tool NDT 9513727 has an IC50 of 11.6 nM . C5aR-IN-3 operates within this same potency class, but its specific binding kinetics and functional selectivity (neutral antagonism vs. inverse agonism) remain to be fully characterized [1].

Receptor Pharmacology Inflammation Autoimmune Disease

Selectivity Profile of C5aR-IN-3 Relative to Other Complement and GPCR Targets

The patent WO2022028586A1 discloses that compounds within the series, including C5aR-IN-3, are selective for C5aR (CD88) over the related complement receptor C5L2 (GPR77) and other GPCRs such as chemokine receptors [1]. While the exact fold-selectivity for C5aR-IN-3 is not publicly quantified, the patent exemplifies selectivity screening data for representative analogs showing >100-fold selectivity over a panel of off-target receptors [1]. In contrast, certain peptide-based C5aR antagonists like PMX-53 have been reported to exhibit partial agonist activity at high concentrations or cross-reactivity with other immune receptors [2]. The non-peptide nature of C5aR-IN-3 may confer a cleaner selectivity profile, though direct head-to-head data are lacking.

Selectivity Complement System GPCR

Solubility and Formulation Advantages of C5aR-IN-3 for In Vitro and In Vivo Applications

C5aR-IN-3 demonstrates a DMSO solubility of 10 mM, enabling convenient preparation of concentrated stock solutions for in vitro assays . This solubility is comparable to or exceeds that of several peptide-based C5aR antagonists, which often require specialized solubilization protocols or aqueous buffers with limited stability. For instance, PMX-205 (a cyclic hexapeptide) is typically supplied as a trifluoroacetate salt and may exhibit lower solubility in pure DMSO due to its peptidic nature . The non-peptide small-molecule character of C5aR-IN-3 facilitates reliable dissolution and reduces precipitation artifacts in cell-based assays. Furthermore, the patent WO2022028586A1 describes formulation methods suitable for oral or intraperitoneal administration in rodent models, indicating in vivo compatibility .

Solubility Formulation In Vivo

Optimal Use Cases for C5aR-IN-3 in Preclinical Inflammation and Autoimmunity Research


Validating C5aR Dependency in Murine Models of Inflammatory Bowel Disease (IBD)

C5aR-IN-3 can be employed to confirm the role of C5aR signaling in dextran sulfate sodium (DSS)-induced colitis or T-cell transfer colitis models. Given its oral formulation potential [1], researchers can administer C5aR-IN-3 via oral gavage to assess improvements in disease activity index, colon histopathology, and inflammatory cytokine profiles. The compound's selectivity for C5aR over other complement receptors [1] ensures that any observed therapeutic effect is attributable to C5aR blockade, distinguishing it from broader complement inhibitors like anti-C5 antibodies. This application aligns with the patent's disclosure of C5aR inhibition in autoimmune and inflammatory disorders [1].

Interrogating C5aR-Driven Neutrophil Chemotaxis in Acute Lung Injury (ALI) Models

In lipopolysaccharide (LPS)- or cecal ligation and puncture (CLP)-induced ALI models, C5aR-IN-3 can be used to dissect the contribution of C5aR to neutrophil recruitment and pulmonary inflammation. The compound's potent inhibition of C5a-induced neutrophil migration [1] makes it a valuable tool for quantifying C5aR-dependent immune cell trafficking. Researchers can compare C5aR-IN-3 to peptide-based antagonists like PMX-205 to evaluate differences in pharmacokinetics or target engagement kinetics in vivo . The defined solubility in DMSO facilitates intraperitoneal or intravenous dosing for acute intervention studies.

SAR and Lead Optimization Campaigns Targeting Novel C5aR Chemotypes

C5aR-IN-3 serves as a reference compound for structure-activity relationship (SAR) studies aimed at developing next-generation C5aR antagonists with improved pharmacokinetic or safety profiles. Its unique octahydrocyclopenta[b]pyridine-3-carboxamide scaffold [1] provides a distinct starting point for medicinal chemistry efforts, reducing intellectual property overlap with existing clinical candidates like avacopan. Procurement of C5aR-IN-3 enables direct benchmarking of novel analogs in standardized β-arrestin recruitment or calcium mobilization assays, ensuring consistent and reproducible activity comparisons across chemical series.

Mechanistic Studies of C5aR in Cancer Immune Evasion

Emerging evidence implicates C5aR in promoting an immunosuppressive tumor microenvironment [1]. C5aR-IN-3 can be used to investigate whether C5aR blockade enhances anti-tumor immunity or sensitizes tumors to immune checkpoint inhibitors in syngeneic mouse models. The compound's small-molecule nature and potential for oral dosing [1] allow for chronic administration in tumor growth studies. By comparing outcomes with genetic C5aR knockout models, researchers can validate the pharmacological specificity of C5aR-IN-3 and differentiate its effects from those of broader complement inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for C5aR-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.